Ethyl 5-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Ethyl 5-azaspiro[2.5]octane-1-carboxylate is a heterocyclic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for ethyl 5-azaspiro[2.5]octane-1-carboxylate involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile. This reaction is typically carried out in an undivided cell in alcohols with sodium bromide as a mediator . The reaction conditions include passing 2.8 F mol⁻¹ of electricity through the solution, which results in a yield of up to 75% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of electrochemical synthesis and cascade reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-azaspiro[2.5]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 5-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 6-Heterospiro[2.5]octane-1,1,2,2-tetracarbonitrile
Uniqueness
Ethyl 5-azaspiro[2.5]octane-1-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1590372-42-1 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 5-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-10(8)4-3-5-11-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
FPOUUFYWCRPGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCCNC2 |
Origin of Product |
United States |
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